2-Pyrimidinyl piperazine
Description
1-(2-Pyrimidinyl)piperazine (1-PP) is a heterocyclic compound characterized by a pyrimidine ring attached to a piperazine moiety via a nitrogen atom. It is a well-documented metabolite of psychoactive drugs such as buspirone, gepirone, and ipsapirone, formed via cytochrome P450-mediated metabolism . 1-PP exhibits affinity for serotonin (5-HT) receptors, particularly 5-HT1A, and modulates antidepressant-like effects in preclinical models . Its pharmacokinetic profile includes rapid absorption and metabolism by CYP2D6 to 5-hydroxy-1-PP, a pathway critical for its clearance in humans .
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-piperazin-2-ylpyrimidine |
InChI |
InChI=1S/C8H12N4/c1-2-11-8(12-3-1)7-6-9-4-5-10-7/h1-3,7,9-10H,4-6H2 |
InChI Key |
GKEDZBGZXKTTDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=NC=CC=N2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
1-(2-Pyrimidinyl)-piperazine is primarily recognized for its role as an active metabolite of anxiolytic agents such as buspirone and tandospirone. Its pharmacological effects are largely attributed to its interaction with neurotransmitter systems, particularly involving serotonin and norepinephrine.
Scientific Research Applications
The applications of 1-(2-pyrimidinyl)-piperazine span various fields within pharmacology and neuroscience:
Neuropharmacology Studies
Research has demonstrated that 1-(2-pyrimidinyl)-piperazine can influence the firing activity of norepinephrine neurons in the locus coeruleus, a key area in the brain involved in stress response and arousal. Studies indicate that it can reverse the effects of alpha-2 adrenergic agonists like clonidine, suggesting potential therapeutic uses in managing depression and anxiety disorders .
Drug Metabolism Studies
As a metabolite of buspirone, 1-(2-pyrimidinyl)-piperazine is frequently studied to understand drug metabolism pathways. It has been identified as a significant component in both human and animal models following administration of buspirone, with implications for understanding individual variability in drug response due to polymorphisms in metabolic enzymes like CYP2D6 .
Behavioral Pharmacology
Behavioral studies have utilized 1-(2-pyrimidinyl)-piperazine to assess its effects on anxiety-like behaviors in animal models. Research indicates that while it may not reverse certain learned helplessness behaviors alone, it can modulate the effects of other serotonergic agents when combined . This suggests its potential role in enhancing therapeutic outcomes when used alongside other psychotropic medications.
Case Studies
Several case studies highlight the relevance of 1-(2-pyrimidinyl)-piperazine in clinical settings:
- Buspirone Efficacy : A study demonstrated that the anxiolytic effects of buspirone are significantly influenced by the levels of 1-(2-pyrimidinyl)-piperazine present in plasma. Higher concentrations were associated with improved anxiolytic responses, indicating that this metabolite may enhance the clinical efficacy of buspirone .
- Long-term Treatment Effects : In long-term treatment scenarios with tandospirone, it was observed that while the responsiveness of norepinephrine neurons decreased, the overall firing frequency remained stable. This highlights the complex interactions between chronic drug administration and neurotransmitter systems mediated by metabolites like 1-(2-pyrimidinyl)-piperazine .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Modifications and Receptor Selectivity
1-PP differs from other piperazine derivatives in the nature of its aromatic substituent (pyrimidine vs. phenyl, pyridyl, or benzyl groups). Key comparisons include:
- SAR Insights : The pyrimidine ring in 1-PP enhances 5-HT1A selectivity compared to pyridyl or phenyl substituents, which favor 5-HT2 or dopaminergic activity .
Pharmacological Activity
- 1-PP : Demonstrates biphasic effects in depression models (e.g., learned helplessness), potentiating 5-HT1A agonists at low doses but antagonizing them at higher doses .
- TFMPP and mCPP : Primarily act as 5-HT2C agonists, inducing hallucinations and anxiety, contrasting with 1-PP’s antidepressant-like profile .
- BZP : Acts as a dopamine reuptake inhibitor, mimicking amphetamine’s stimulant effects .
Metabolic Pathways
- 1-PP : Metabolized by CYP2D6 to 5-hydroxy-1-PP, a pathway absent in most phenyl/benzylpiperazines .
- BZP/TFMPP : Undergo N-dealkylation and hydroxylation via CYP3A4/2D6, producing inactive metabolites .
Analytical and Toxicological Considerations
- Detection : 1-PP is quantified in plasma via HPLC-MS/MS (LLOQ: 0.20 ng/mL), whereas abused piperazines (e.g., BZP) require LC-DAD/LC-MS for differentiation due to structural similarities .
- Toxicity : 1-PP exhibits low cytotoxicity compared to designer piperazines, which show hepatotoxicity and neurotoxicity .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-pyrimidinyl piperazine (1-PP) in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with electrochemical detection and capillary gas chromatography-mass spectrometry (GC-MS) are widely validated for 1-PP quantification in plasma, urine, and brain tissue. For example:
- HPLC with coulometric detection achieves a limit of detection (LOD) of 1 ng/mL in human plasma .
- GC-MS offers high sensitivity (LOD: 0.5 ng/mL) and specificity for simultaneous analysis of 1-PP and its parent drug (e.g., buspirone) in complex matrices .
Q. How is 1-PP synthesized, and what are its primary structural features?
- Methodological Answer : 1-PP is synthesized via nucleophilic substitution between piperazine and 2-chloropyrimidine under reflux in ethanol. Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry. The pyrimidine ring at position 2 of piperazine is critical for receptor interactions .
Q. What is the pharmacological significance of 1-PP as a metabolite?
- Methodological Answer : 1-PP is the major active metabolite of anxiolytics like buspirone and tandospirone. It exhibits α2-adrenoceptor antagonism (Ki = 12 nM) and modulates serotonin (5-HT1A) and dopamine pathways in vivo. Studies use microdialysis in rat brains to measure extracellular monoamine levels post-administration .
Advanced Research Questions
Q. How do structural modifications to 1-PP influence 5-HT1A receptor affinity?
- Experimental Design :
- Synthesize derivatives with substituents on the pyrimidine ring (e.g., nitro, methoxy groups) or piperazine N4 position.
- Assess binding affinity via radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
- Key Finding : Adding an ortho-methoxyphenyl group to N4 increases 5-HT1A affinity (Ki = 0.8 nM vs. 12 nM for 1-PP) .
Q. How to resolve contradictions in 1-PP’s effects on noradrenaline release?
- Data Contradiction Analysis :
- Study A : 1-PP increases noradrenaline release in rat hypothalamus via α2-adrenoceptor blockade .
- Study B : No significant effect on cortical noradrenaline at therapeutic doses .
Q. What experimental strategies optimize 1-PP detection in pharmacokinetic studies?
- Methodological Answer :
- Sample Prep : Solid-phase extraction (C18 columns) improves recovery from plasma by removing matrix interferents .
- Chromatography : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) for peak resolution .
- Validation : Include stability tests under freeze-thaw cycles and long-term storage (-80°C) .
Q. How does 1-PP’s metabolic pathway vary across species?
- Experimental Design :
- Administer radiolabeled ¹⁴C-1-PP to rats and humans.
- Analyze urine/metabolites via LC-MS/MS.
- Key Finding : Rats exhibit faster hepatic clearance (t½ = 1.2 hr) than humans (t½ = 4.5 hr) due to CYP3A4 polymorphism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
